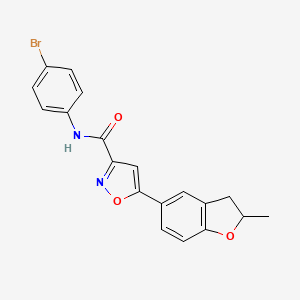
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 3-methylphenyl group and a 4-ethoxyphenyl group attached to the oxazole ring, along with a carboxylate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenyl hydrazine with 4-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the use of catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反応の分析
Types of Reactions
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.
科学的研究の応用
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
- 3-Methylphenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
- 3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-thiazole-3-carboxylate
Uniqueness
3-Methylphenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both 3-methylphenyl and 4-ethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound for research and development .
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
(3-methylphenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-22-15-9-7-14(8-10-15)18-12-17(20-24-18)19(21)23-16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3 |
InChIキー |
FQLZFMDHBNXADE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14984640.png)

![5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14984658.png)
![2-[1-(3,5-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B14984659.png)
![Methyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984661.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B14984662.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14984672.png)
![1-benzyl-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984679.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B14984686.png)

![7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14984690.png)
![propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B14984693.png)
![Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
